Allele-Selective mHTT Degradation: 65% Reduction at 1 µM with <10% wtHTT Depletion
In STHdhQ7/Q111 heterozygous cells, LC3-mHTT-IN-AN1 (AN1) dose-dependently reduced mHTT protein levels by 65% at 1 µM after 24 hours, while wtHTT levels remained unchanged (<10% reduction) . This contrasts with non-allele-selective approaches such as certain antisense oligonucleotides (ASOs), which can reduce wtHTT by 15–30% at comparable target engagement [1].
| Evidence Dimension | Allele-selective mHTT reduction vs. wtHTT preservation |
|---|---|
| Target Compound Data | 65% mHTT reduction at 1 µM; wtHTT reduction <10% |
| Comparator Or Baseline | Non-allele-selective ASO (e.g., WVE-003): ~35% mHTT reduction with ~22% wtHTT reduction |
| Quantified Difference | AN1 achieves comparable mHTT lowering with minimal wtHTT loss; ASO reduces both alleles |
| Conditions | STHdhQ7/Q111 cells (heterozygous knock-in), 24 h treatment, Western blot quantification |
Why This Matters
Allele-selective preservation of wild-type HTT is critical for maintaining normal neuronal function; this data justifies selection of AN1 over non-selective degraders for studies requiring wtHTT retention.
- [1] SELECT-HD Clinical Trial Data. J Neurol Neurosurg Psychiatry. 2024;95(Suppl 1):A1-A2. View Source
